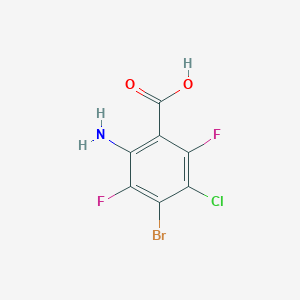

2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid

CAS No.:

Cat. No.: VC13830245

Molecular Formula: C7H3BrClF2NO2

Molecular Weight: 286.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BrClF2NO2 |

|---|---|

| Molecular Weight | 286.46 g/mol |

| IUPAC Name | 2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid |

| Standard InChI | InChI=1S/C7H3BrClF2NO2/c8-2-3(9)4(10)1(7(13)14)6(12)5(2)11/h12H2,(H,13,14) |

| Standard InChI Key | FZDOMNKIBKOLNG-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure

The compound’s IUPAC name, 2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid, reflects its substitution pattern:

-

Position 1: Carboxylic acid (-COOH).

-

Position 2: Amino group (-NH₂).

-

Position 4: Bromo (-Br).

-

Position 5: Chloro (-Cl).

-

Positions 3 and 6: Fluoro (-F).

The molecular formula is C₇H₃BrClF₂NO₂, with a molar mass of 286.46 g/mol .

Key Structural Features:

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 286.46 g/mol | |

| Purity | 95–97% (commercial) | |

| Storage Conditions | 2–8°C, protected from light | |

| Solubility | Limited in water; organic solvents preferred | Inferred |

Synthesis and Reactivity

Reactivity Profile

-

The amino group enables nucleophilic substitution or coupling reactions.

-

Halogens (Br, Cl, F) facilitate further functionalization via Suzuki or Ullmann couplings.

-

The carboxylic acid group allows esterification or amide formation .

Applications in Research and Industry

Pharmaceutical Intermediates

This compound serves as a critical building block in antimicrobial agents, particularly quinolone derivatives. For example, it is used in synthesizing:

Material Science

Polyhalogenated benzoic acids are precursors for high-performance polymers and ligands in catalysis, benefiting from their electron-withdrawing substituents .

| Supplier | Purity | Price (1g) | Catalog Number |

|---|---|---|---|

| AChemBlock | 97% | $300 | W165856 |

| ChemShuttle | 95% | $300 | 193468 |

| VulcanChem | 97% | Quote-based | VC13830245 |

| MolCore BioPharmatech | ≥97% | Quote-based | MC16U680 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume